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Compound of Interest

Compound Name:
N-Methyl-4-nitrophenethylamine

hydrochloride

Cat. No.: B070788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Methyl-4-
nitrophenethylamine hydrochloride as a versatile reactant in organic synthesis, with a

particular focus on its application in the development of pharmaceutically relevant compounds.

Detailed protocols for its synthesis and key transformations are provided, along with data

presented in a clear, tabular format.

Chemical Properties and Safety Information
N-Methyl-4-nitrophenethylamine hydrochloride is a stable, crystalline solid at room

temperature.[1] Its chemical structure, featuring a secondary amine and a nitroaromatic group,

makes it a valuable building block for a variety of chemical transformations.
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Property Value Reference

CAS Number 166943-39-1 [1][2]

Molecular Formula C₉H₁₃ClN₂O₂ [2]

Molecular Weight 216.66 g/mol [2]

Melting Point 222-227 °C [1]

Boiling Point 335.8 °C at 760 mmHg [1]

Solubility
Soluble in DMSO and

Methanol.
[1]

Appearance
Not specified, likely a

crystalline solid.

Storage
Sealed in a dry place at room

temperature.
[1]

Safety: Standard laboratory safety precautions should be observed when handling this

compound. This includes the use of personal protective equipment (PPE) such as safety

glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated

fume hood.

Application in the Synthesis of CDC25 Phosphatase
Inhibitors
A primary application of N-Methyl-4-nitrophenethylamine hydrochloride is its use as a key

intermediate in the synthesis of small molecule inhibitors of Cell Division Cycle 25 (CDC25)

phosphatases.[1][3] These enzymes are critical regulators of the cell cycle, and their

overexpression is linked to various cancers, making them an attractive target for anticancer

drug development. The phenethylamine scaffold of the reactant serves as a core structure for

building molecules that can interact with the active site of these phosphatases.

The general synthetic approach involves the elaboration of the amine functionality and

subsequent reduction of the nitro group to an amine, which can be further functionalized.
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Experimental Protocols
Protocol 1: Synthesis of N-Methyl-4-
nitrophenethylamine hydrochloride
This protocol is adapted from the synthesis of the related compound, 4-nitrophenethylamine

hydrochloride, and represents a plausible route.

Reaction Scheme:

Phenethylamine N-Acetyl-4-nitrophenethylamine

Acetylation &
Nitration

1. Acetic Anhydride
2. HNO₃, H₂SO₄

N-Methyl-4-nitrophenethylamine
hydrochloride

Reduction &
Salt Formation

1. LiAlH₄

2. HCl

Click to download full resolution via product page

Caption: Proposed synthesis of N-Methyl-4-nitrophenethylamine hydrochloride.

Materials:

Phenethylamine

Acetic anhydride

Concentrated Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether or Tetrahydrofuran (THF)
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Hydrochloric acid (HCl) in diethyl ether

Sodium bicarbonate (NaHCO₃)

Sodium sulfate (Na₂SO₄)

Ice

Procedure:

Acetylation: In a round-bottom flask, dissolve phenethylamine (1.0 eq) in a suitable solvent

like dichloromethane. Cool the solution in an ice bath and slowly add acetic anhydride (1.1

eq). Stir the reaction mixture at room temperature for 2 hours.

Nitration: Cool the reaction mixture to 0 °C and slowly add a pre-mixed solution of

concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq), keeping the

temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 1 hour

and then at room temperature for 2 hours.

Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with

ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain N-acetyl-4-nitrophenethylamine.

Reduction: In a separate flame-dried flask under an inert atmosphere, prepare a suspension

of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether or THF. Cool the suspension

to 0 °C and slowly add a solution of N-acetyl-4-nitrophenethylamine (1.0 eq) in the same

solvent. After the addition, allow the reaction to warm to room temperature and then reflux for

4 hours.

Quenching and Isolation: Cool the reaction to 0 °C and quench by the sequential dropwise

addition of water, 15% aqueous NaOH, and then water again. Filter the resulting solid and

wash it with ether.

Salt Formation: Dry the ethereal solution over anhydrous sodium sulfate and then bubble dry

HCl gas through it, or add a solution of HCl in diethyl ether. The hydrochloride salt will

precipitate.
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Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under

vacuum to yield N-Methyl-4-nitrophenethylamine hydrochloride.

Expected Yield: 60-70% (based on analogous reactions).

Protocol 2: Reduction of the Nitro Group to an Amine
The conversion of the nitro group to a primary amine is a crucial step for further diversification

in the synthesis of CDC25 inhibitors.

Reaction Scheme:

N-Methyl-4-nitrophenethylamine
hydrochloride N¹-Methyl-4-aminobenzeneethanamine

H₂, Pd/C
or

SnCl₂·2H₂O, EtOH

Click to download full resolution via product page

Caption: Reduction of the nitro group of N-Methyl-4-nitrophenethylamine hydrochloride.

Materials:

N-Methyl-4-nitrophenethylamine hydrochloride

Palladium on carbon (10% Pd/C)

Methanol or Ethanol

Hydrogen gas (H₂)

Alternatively: Tin(II) chloride dihydrate (SnCl₂·2H₂O) and Ethanol

Procedure (Catalytic Hydrogenation):
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Dissolve N-Methyl-4-nitrophenethylamine hydrochloride (1.0 eq) in methanol or ethanol

in a hydrogenation vessel.

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or

Parr shaker).

Stir the reaction mixture vigorously at room temperature until the reaction is complete

(monitor by TLC or LC-MS).

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad

with the solvent.

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be

purified by crystallization or chromatography.

Procedure (Tin(II) Chloride Reduction):

Dissolve N-Methyl-4-nitrophenethylamine hydrochloride (1.0 eq) in ethanol.

Add Tin(II) chloride dihydrate (4-5 eq) to the solution.

Reflux the mixture for 2-4 hours, monitoring the reaction progress.

After completion, cool the reaction and neutralize with a saturated solution of sodium

bicarbonate.

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous

sodium sulfate, and concentrate to yield the product.

Method Reagents Solvent Temperature Typical Yield

Catalytic

Hydrogenation
H₂, 10% Pd/C

Methanol/Ethano

l

Room

Temperature
>90%

Tin(II) Chloride SnCl₂·2H₂O Ethanol Reflux 70-85%
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Protocol 3: N-Acylation of the Secondary Amine
This protocol describes the acylation of the secondary amine, a common step in building more

complex molecules.

Reaction Scheme:

N-Methyl-4-nitrophenethylamine
hydrochloride N-Acyl-N-methyl-4-nitrophenethylamine

Acyl Chloride (R-COCl)
or

Carboxylic Acid (R-COOH),
Coupling Agent (e.g., HATU)

Click to download full resolution via product page

Caption: N-Acylation of N-Methyl-4-nitrophenethylamine hydrochloride.

Materials:

N-Methyl-4-nitrophenethylamine hydrochloride

Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Coupling agent (if using a carboxylic acid), e.g., HATU, HBTU.

Procedure (using Acyl Chloride):

Suspend N-Methyl-4-nitrophenethylamine hydrochloride (1.0 eq) in anhydrous DCM.

Add triethylamine (2.2 eq) to neutralize the hydrochloride and act as a base.

Cool the mixture to 0 °C in an ice bath.
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Slowly add the acyl chloride (1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Quench the reaction with water and separate the organic layer.

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Signaling Pathway
The products derived from N-Methyl-4-nitrophenethylamine hydrochloride, particularly

CDC25 phosphatase inhibitors, interfere with the cell cycle progression. The following diagram

illustrates the general mechanism of action.
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Cell Cycle Progression

Molecular Regulation

G1 Phase

S Phase
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M Phase (Mitosis)

CDK-Cyclin
Complexes (Inactive)

Active CDK-Cyclin
Complexes

Dephosphorylation

CDC25 Phosphatase

Activates

Promotes G2/M Transition

CDC25 Inhibitor
(Derived from Reactant)

Inhibits
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Caption: Simplified signaling pathway showing the role of CDC25 phosphatases in cell cycle

regulation and the inhibitory action of compounds derived from N-Methyl-4-
nitrophenethylamine hydrochloride.

These notes and protocols are intended to guide researchers in the effective use of N-Methyl-
4-nitrophenethylamine hydrochloride in their synthetic endeavors, particularly in the exciting

field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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